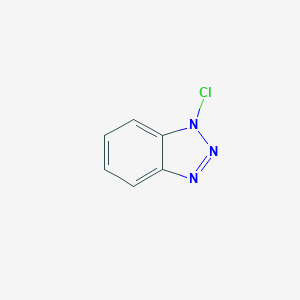

1-Chlorobenzotriazole

描述

Historical Context of N-Halo Compounds in Organic Synthesis

N-halo compounds, a class of reagents featuring a nitrogen-halogen bond, have a long-standing history in organic chemistry. ijiset.com Their development was a natural extension of the use of molecular halogens, offering a more controlled and selective means of halogenation and oxidation. researchgate.net Compounds like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) became staples in synthetic laboratories for their ability to perform allylic and benzylic halogenations, as well as the oxidation of various functional groups. researchgate.net

The reactivity of N-halo compounds stems from the lability of the N-X bond, which can cleave to generate a variety of reactive species depending on the reaction conditions. ijiset.comresearchgate.net This versatility allows them to participate in a wide array of transformations, including the formation of carbon-halogen, carbon-oxygen, and carbon-nitrogen bonds. ijiset.com The ability to fine-tune the reactivity by modifying the organic scaffold attached to the nitrogen atom led to the development of a diverse toolkit of N-halo reagents, each with its own specific applications. ijiset.com

Evolution of 1-Chlorobenzotriazole as a Specialized Reagent

This compound emerged from this landscape as a stable, crystalline solid, offering distinct advantages in certain synthetic contexts. rsc.org It is typically synthesized by the reaction of benzotriazole (B28993) with sodium hypochlorite (B82951) in aqueous acetic acid, a process that yields the product in nearly quantitative amounts. chemicalbook.comasianpubs.org The chemistry of this compound is largely dictated by the electrophilic nature of its chlorine atom. rsc.org

Initially recognized for its potential as an oxidant, early research demonstrated its capability to oxidize alcohols to carbonyl compounds and hydrazo compounds to their azo counterparts with high yields under mild conditions. rsc.org This distinguished it from some of the more aggressive oxidizing agents, offering a gentler alternative for sensitive substrates. Over time, its utility as a chlorinating agent also became apparent, particularly for the nuclear chlorination of electron-rich aromatic systems like carbazoles. rsc.org

Contemporary Significance and Research Trajectories of this compound

In modern organic synthesis, this compound continues to be a valuable reagent. Its applications have expanded to include the synthesis of nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry and materials science. researchgate.net For instance, it has been employed in the synthesis of N,N-disubstituted 3-amino-1,2,4-triazoles. researchgate.net

Current research often focuses on leveraging its unique reactivity for novel transformations. One such area is the one-pot synthesis of unsymmetrical disulfides. researchgate.net This method involves the reaction of a thiol with this compound to form an intermediate that can then react with a second, different thiol, providing a green and efficient route to these important molecules. researchgate.net

Kinetic studies continue to be a significant area of research, aiming to elucidate the mechanisms of its reactions with various substrates. ias.ac.inasianpubs.org These studies provide a deeper understanding of its reactivity and help in optimizing reaction conditions for higher efficiency and selectivity. For example, kinetic investigations into the chlorination of ketones and the oxidation of ethers have shed light on the role of the solvent and acid catalysis in these transformations. ias.ac.inasianpubs.org

The exploration of this compound's reactivity profile remains an active field, with ongoing efforts to discover new applications and to develop more sustainable and efficient synthetic methodologies.

Interactive Data Tables

Properties of this compound

| Property | Value | Reference |

| CAS Number | 21050-95-3 | scbt.com |

| Molecular Formula | C₆H₄ClN₃ | ontosight.aiscbt.com |

| Molecular Weight | 153.57 g/mol | scbt.com |

| Appearance | White Solid | chemicalbook.com |

| Melting Point | 103-106 °C | asianpubs.org |

| Solubility | Soluble in water, chloroform (B151607), dichloromethane (B109758), and ethyl acetate. | longdom.org |

Key Reactions of this compound

| Reaction Type | Substrate | Product | Key Features | Reference |

| Oxidation | Alcohols | Aldehydes/Ketones | High yields under mild conditions. | rsc.org |

| Oxidation | Hydrazo compounds | Azo compounds | High yields under mild conditions. | rsc.org |

| Chlorination | Carbazole (B46965) and derivatives | Chlorinated carbazoles | High yields at ambient temperatures. | rsc.org |

| Chlorination | Ketones | Chlorinated ketones | Reaction kinetics studied in detail. | ias.ac.inias.ac.in |

| Synthesis of Heterocycles | Di(benzotriazolyl)methanimines and hydrazines | N,N-disubstituted 3-amino-1,2,4-triazoles | Regioselective synthesis under mild conditions. | researchgate.net |

| Synthesis of Disulfides | Thiols | Unsymmetrical disulfides | One-pot, green methodology. | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

1-chlorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOGLHRUEYDAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175272 | |

| Record name | 1-Chloro-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21050-95-3 | |

| Record name | 1-Chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21050-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chlorobenzotriazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBS9UG92KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Chlorobenzotriazole and Its Derivatives

Classical Preparation Routes of 1-Chlorobenzotriazole

Traditional methods for the synthesis of this compound have been well-established, providing reliable and high-yielding pathways to this important compound.

Sodium Hypochlorite (B82951) mediated Conversion of Benzotriazole (B28993)

The most common and efficient method for the preparation of this compound is the reaction of benzotriazole with sodium hypochlorite. rsc.orgrsc.org This reaction is typically carried out in an aqueous medium, often with the addition of an acid like acetic acid. rsc.orgzsmu.edu.ua The process is rapid and often results in a nearly quantitative yield of the crystalline product. rsc.orgrsc.org

The reaction involves the treatment of a slurry or solution of benzotriazole with an aqueous solution of sodium hypochlorite. google.com In some procedures, the reaction is conducted at room temperature, while others may use controlled temperatures, for instance, between 47-50°C, to optimize the reaction and yield. google.com The pH of the reaction mixture can also be a critical factor, with some methods reporting a final pH of around 8-12. google.com The resulting this compound often precipitates from the reaction mixture and can be collected by filtration. rsc.orgzsmu.edu.ua For higher purity, recrystallization from solvents like a mixture of dichloromethane (B109758) and petroleum ether can be performed. rsc.org

An improved version of this method avoids the use of acetic acid, which simplifies the process and reduces waste. google.com This "green" approach involves reacting an aqueous slurry of benzotriazole directly with a sodium hypochlorite solution. google.comsmolecule.com

Table 1: Classical Synthesis of this compound using Sodium Hypochlorite

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzotriazole | Sodium hypochlorite, 50% aqueous acetic acid | Room temperature | Nearly quantitative | rsc.org |

| Benzotriazole | Sodium hypochlorite, water | 47-50°C, pH 8-12 | 85-90% | smolecule.com |

Reaction of Chlorobenzotriazole with Imino Compounds

This compound is a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds. Its reaction with imino compounds, or their enamine tautomers, leads to the formation of valuable products like enaminones. researchgate.net For instance, metalated ketimines can be effectively converted into enaminones in good to excellent yields by reacting them with acylbenzotriazoles, which can be derived from this compound. researchgate.net

The reaction of this compound with secondary amides in the presence of triphenylphosphine (B44618) can generate imidoylbenzotriazoles. lookchemmall.com These stable intermediates can then react with a variety of nucleophiles. For example, they react with the anions of sulfones to produce β-iminosulfones and with the anions of sulfoxides to yield β-enaminosulfoxides. lookchemmall.com Similarly, their reaction with amide anions leads to the formation of β-iminoamides. lookchemmall.com These reactions demonstrate the utility of this compound as a precursor to reactive intermediates for C-C and C-N bond formation.

Advanced and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives.

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages by reducing the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste. researchgate.net A notable one-pot procedure involving this compound is the synthesis of unsymmetrical disulfides. researchgate.netacs.orgnih.gov In this method, a thiol (R1SH) is reacted with this compound to form an R1SBt intermediate in situ. researchgate.netacs.org This intermediate is then reacted with a second, different thiol (R2SH) to produce the desired unsymmetrical disulfide (R1SSR2). researchgate.netacs.org This approach avoids the use of harsh and toxic oxidizing agents often employed in traditional disulfide synthesis. acs.org The mechanism is believed to involve the in situ trapping of a sulfenyl chloride intermediate (R1SCl) by benzotriazole, which prevents the formation of the symmetrical disulfide homodimer (R1SSR1). lookchem.com

This one-pot strategy has been successfully applied to a variety of thiols, including aliphatic, aromatic, and heteroaromatic types, showcasing its broad applicability. lookchem.com

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering benefits such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of 1-substituted benzotriazoles has been achieved using a continuous-flow system. nih.gov This particular method involves a sequence of reactions including C-N bond formation, hydrogenation, diazotization, and cyclization, starting from chloronitrobenzenes and amines. nih.gov

While this specific example details the synthesis of substituted benzotriazoles rather than this compound itself, it highlights the potential of flow chemistry for the production of this class of compounds. The principles of continuous flow could be adapted for the chlorination of benzotriazole, potentially leading to a safer and more efficient manufacturing process. For example, an efficient synthesis of disulfides using this compound as an oxidant has been demonstrated in a continuous flow reactor. researchgate.netthieme-connect.com

Considerations for Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with high atom economy are inherently less wasteful. jocpr.com

Waste minimization in heterocyclic synthesis can be achieved through various strategies, including the use of recyclable catalysts, solvent-free reaction conditions, and the use of sustainable reaction media. nih.govnumberanalytics.comnumberanalytics.com For instance, the use of a polar aprotic solvent like Polarclean, which is derived from a byproduct of Nylon-66 manufacturing, has been shown to be effective for the waste-minimized synthesis of various heterocyclic compounds. nih.govfrontiersin.org Such solvents can facilitate easy product isolation through simple filtration or phase separation, avoiding the need for chromatographic purification and thus reducing solvent waste. nih.govfrontiersin.org Designing synthetic routes that incorporate these principles is crucial for the sustainable production of this compound and other important chemical compounds. researchgate.net

Synthesis of Substituted this compound Analogs

Synthesis of 1-Chloro-4-nitrobenzotriazole and 1,4,5,6,7-pentachlorobenzotriazole

The synthesis of N-chloro benzotriazole analogs, where substituents are present on the benzene (B151609) ring, is typically achieved through a two-stage process. First, the appropriately substituted benzotriazole precursor is synthesized. Second, this precursor undergoes N-chlorination to yield the final product.

The precursor for 1,4,5,6,7-pentachlorobenzotriazole is 4,5,6,7-tetrachlorobenzotriazole. A documented method for obtaining this intermediate involves heating a solution of benzotriazole in a mixture of hydrochloric and nitric acids, which results in an 87% yield. nih.gov This tetrachlorinated precursor is then subjected to N-chlorination.

For the synthesis of 1-chloro-4-nitrobenzotriazole, the required precursor is 4-nitrobenzotriazole. The synthesis of nitrobenzotriazoles can be accomplished via the diazotization of the corresponding nitro-substituted o-phenylenediamines. researchgate.netcsic.es

The final step for producing both 1-chloro-4-nitrobenzotriazole and 1,4,5,6,7-pentachlorobenzotriazole involves the N-chlorination of their respective precursors. chempap.org These reactions are carried out using standard chlorination methods, such as reacting the precursor with sodium hypochlorite solution. chempap.orgepdf.pub Kinetic studies on the oxidation of diethylamine (B46881) have utilized 1-chloro-4-nitrobenzotriazole and 1,4,5,6,7-pentachlorobenzotriazole prepared by these standard procedures. chempap.orgresearchgate.net

Regioselective Synthesis of 1-(Benzotriazol-1-yl)-1-chloroalkanes and Related Isomers

A distinct class of this compound-related compounds are the 1-(benzotriazol-1-yl)-1-chloroalkanes. A notable regioselective synthesis for these molecules involves the reaction of benzotriazole with aldehydes and thionyl chloride. nih.gov

The general methodology consists of adding thionyl chloride (3 equivalents) to a solution of benzotriazole (1 equivalent) and an aliphatic aldehyde (1.5 equivalents) in chloroform (B151607) at 0 °C. The mixture is then refluxed for approximately 30 minutes. Following the reaction, the mixture is poured into water, and the organic layer is separated, washed, and dried. The crude product is then purified via chromatography.

This reaction is highly regioselective, predominantly forming the 1-(benzotriazol-1-yl) isomer. While trace amounts of the corresponding 1-(benzotriazol-2-yl)-1-chloroalkane isomers may be formed, they are generally not isolated from the reaction mixture. The stability of the resulting 1-chloroalkane products can be limited, particularly when a hydrogen atom is present on the carbon adjacent to the chlorine-bearing carbon.

Table 1: Synthesis of 1-(Benzotriazol-1-yl)-1-chloroalkanes

| Aldehyde | Product |

|---|---|

| Acetaldehyde | 1-Chloro-1-(1H-1,2,3-benzotriazol-1-yl)ethane |

| Propanal | 1-(1H-1,2,3-benzotriazol-1-yl)-1-chloropropane |

| Butanal | 1-(1H-1,2,3-benzotriazol-1-yl)-1-chlorobutane |

| Isobutyraldehyde | 1-(1H-1,2,3-benzotriazol-1-yl)-1-chloro-2-methylpropane |

| Trimethylacetaldehyde | 1-(1H-1,2,3-benzotriazol-1-yl)-1-chloro-2,2-dimethylpropane |

Mechanistic Investigations of 1 Chlorobenzotriazole Reactivity

Electron Transfer and Radical Mechanisms in 1-Chlorobenzotriazole Reactions

Electron transfer processes and the formation of radical intermediates are characteristic of certain CBT reactions, particularly in specific oxidation and substitution scenarios.

In some reactions, this compound is proposed to react via a radical chain mechanism. rsc.orgrsc.org This pathway is particularly evident in its reactions with ethers. For instance, the reaction of CBT with diethyl ether or tetrahydrofuran (B95107) is characterized by a distinct induction period followed by a rapid reaction, which is a hallmark of a radical mechanism. rsc.org

The proposed mechanism involves the homolytic cleavage of the nitrogen-chlorine bond as the initiation step, generating a benzotriazolyl radical (B•) and a chlorine atom (Cl•). smolecule.com These radicals then propagate a chain reaction, leading to oxidation or substitution products. rsc.orgresearchgate.net The reaction with diethyl ether, for example, yields 1-(1-ethoxyethyl)benzotriazole. rsc.orgsmolecule.com This type of mechanism is also suggested for the oxidation of hydrazines to azo compounds and the oxidation of alcohols to carbonyl compounds, which proceed in high yield under mild conditions. rsc.orgrsc.org

Table 1: Reactions Proposed to Proceed via Radical Chain Mechanisms

| Substrate | Product Type | Key Observation | Reference |

|---|---|---|---|

| Diethyl Ether | Substitution Product [1-(1-ethoxyethyl)benzotriazole] | Induction period followed by rapid reaction | rsc.orgrsc.orgsmolecule.com |

| Tetrahydrofuran | Substitution Product | Long induction period | rsc.org |

| Hydrazo Compounds | Oxidation Product (Azo compounds) | High yield under mild conditions | rsc.orgrsc.org |

| Alcohols | Oxidation Product (Carbonyl compounds) | Induction period suggests radical character | rsc.org |

Conversely, not all oxidations involving this compound proceed through a free-radical pathway. In kinetic studies of the oxidation of certain substrates, such as chloramphenicol (B1208) in an acidic medium, the involvement of free radicals has been explicitly ruled out. ias.ac.in A common diagnostic test for radical intermediates is the addition of a radical scavenger like acrylonitrile (B1666552) to the reaction mixture. In the oxidation of chloramphenicol and Fast Green FCF dye, the addition of acrylonitrile did not induce polymerization or affect the reaction rate. ias.ac.inlongdom.org This absence of an effect strongly indicates that free-radical species are not formed during these particular reaction pathways. ias.ac.inlongdom.org

Electrophilic Chlorination Mechanisms

The chemistry of this compound is largely defined by the positive or electrophilic character of its chlorine atom. rsc.orgrsc.org This allows it to function as an effective chlorinating agent for a variety of organic compounds. asianpubs.orgasianpubs.org

This compound is a stable N-halo compound that serves as a convenient source of electrophilic chlorine (Cl+). asianpubs.org It has been successfully employed as a chlorinating agent for aromatic compounds, such as aryl ethers, and for enolizable ketones. asianpubs.orgias.ac.in In the reaction with anisole, for example, the identified product is 4-chloroanisole, consistent with an electrophilic aromatic substitution mechanism. asianpubs.org The stoichiometry for the reaction between 1-CBT and 4-bromoanisole (B123540) was determined to be 1:1. asianpubs.org

In acidic media, the reactivity of this compound is significantly enhanced through protonation. ias.ac.in Kinetic studies on the oxidation of various substrates, including benzyl (B1604629) ethers and chloramphenicol, in the presence of acids like perchloric acid (HClO4), show a direct relationship between the hydrogen ion concentration and the reaction rate. ias.ac.inasianpubs.org The observed fractional-order dependence of the reaction rate on [H+] suggests that there is a pre-equilibrium step involving the formation of a complex between CBT and a proton. ias.ac.in This protonation activates the CBT molecule, making it a more potent oxidizing or chlorinating species. ias.ac.inasianpubs.org

The activated species formed by the protonation of this compound is the protonated entity, CBTH+. ias.ac.inlongdom.orgasianpubs.org The formation of CBTH+ is considered a fast initial step in the reaction mechanism in acidic solutions. ias.ac.inasianpubs.org

CBT + H+ ⇌ CBTH+

This more reactive CBTH+ species is presumed to be the effective oxidizing agent in these reactions. ias.ac.inasianpubs.org For instance, in the oxidation of benzyl ethers, the proposed mechanism involves the slow, rate-determining protonation of CBT to form CBTH+, which then rapidly reacts with the ether substrate to yield the final products. asianpubs.org Similarly, in the oxidation of chloramphenicol, the proposed scheme involves the fast formation of CBTH+, which then proceeds through a slow, rate-determining step to form an intermediate complex. ias.ac.in The negligible effect of added benzotriazole (B28993) (BTA) on the reaction rates in these studies indicates that BTA is not involved in any pre-equilibrium, further supporting the role of CBTH+ as the primary reactive species. ias.ac.in

Table 2: Kinetic Evidence for the Role of Protonation and CBTH+

| Substrate | Kinetic Order in [H+] | Proposed Active Species | Key Finding | Reference |

|---|---|---|---|---|

| Benzyl Ethers | First Order | CBTH+ | Rate increases with increasing [HClO4]; protonation is the slow step. | asianpubs.org |

| Chloramphenicol | Fractional Order | CBTH+ | Suggests complex formation between CBT and H+ in a pre-equilibrium. | ias.ac.in |

| Fast Green FCF Dye | First Order | CBT or CBTH+ | Absence of rate retardation by added BTA rules out H2OCl+ as the active species. | longdom.org |

| Ketones (in mineral acid) | Catalyzed by H+ | Electrophilic Chlorine Species | Cumulative catalysis by H+ and Cl- ions is observed. | ias.ac.in |

Nucleophilic Attack and Substitution Pathways Involving this compound

This compound (CBT) is a versatile reagent in organic synthesis, primarily functioning as a source of electrophilic chlorine. asianpubs.orgrsc.org Its reactivity is dominated by the positive character of the chlorine atom attached to the nitrogen of the benzotriazole ring. rsc.org This electrophilic nature dictates its interaction with various nucleophiles, leading to several distinct reaction pathways.

The most common mechanism involves the attack of a nucleophile on the electrophilic chlorine atom. In many oxidation reactions, the substrate itself acts as the nucleophile in the initial step. However, more classical nucleophilic substitution and addition reactions are also well-documented.

One of the primary substitution pathways involves the reaction of CBT with thiols. In a one-pot synthesis of unsymmetrical disulfides, a thiol (R¹SH) reacts with this compound to afford a high-yielding conversion to a sulfenylbenzotriazole intermediate (R¹SBt), without significant formation of the symmetrical disulfide. researchgate.net This intermediate is then attacked by a second, different thiol (R²SH) to form the desired unsymmetrical disulfide. researchgate.net

Another example of a substitution reaction is the interaction of CBT with diethyl ether, which results in the formation of 1-(1-ethoxyethyl)benzotriazole. rsc.org

In addition to substitution, this compound readily undergoes addition reactions with olefins. rsc.org The mechanism is consistent with an initial electrophilic attack by the chlorine cation (Cl⁺) on the olefin, which is followed by a nucleophilic attack from the ambident benzotriazole anion. rsc.orgsmolecule.com This process yields a mixture of 1- and 2-(2-chloroethyl)benzotriazoles, with the 2-substituted isomer typically predominating. rsc.org Key features of this pathway include:

Markovnikov Orientation : The addition follows the Markovnikov rule, where the chlorine attaches to the carbon with more hydrogen atoms. rsc.orgsmolecule.com

Stereospecificity : The reaction exhibits stereospecific trans-addition, as demonstrated with cis- and trans-but-2-ene. rsc.orgsmolecule.com

Ionic Mechanism : The absence of an induction period and an increased reaction rate in polar solvents support an ionic, rather than a free-radical, mechanism under normal conditions. rsc.orgsmolecule.com

Solvent Effects and Dielectric Constant Influences on Reaction Mechanisms

The solvent environment, particularly its polarity as indicated by the dielectric constant (D), plays a critical role in the kinetics and mechanisms of reactions involving this compound. The effect of the solvent is highly dependent on the specific reaction, as it influences the stabilization of reactants, transition states, and intermediates.

In the oxidation of benzyl ethers by CBT in an aqueous acetic acid medium, the reaction rate decreases as the percentage of acetic acid increases. asianpubs.orgasianpubs.org This corresponds to a decrease in the dielectric constant of the medium. A plot of the logarithm of the observed rate constant (log k_obs) versus the reciprocal of the dielectric constant (1/D) is linear. asianpubs.orgasianpubs.org This relationship suggests an interaction between a positive ion and a neutral molecule in the rate-determining step, where a more polar solvent stabilizes the charged transition state more effectively, thus increasing the rate. asianpubs.org

Conversely, in the chloride ion-catalyzed oxidation of amino acids like arginine and threonine, a decrease in the dielectric constant of the medium leads to an increase in the reaction rate. rsc.org This opposite trend indicates that the transition state is less polar than the reactants, and a less polar solvent provides better stabilization.

In the oxidation of chloramphenicol in an acidic medium, the addition of tertiary butanol, which decreases the medium's polarity, was found to decrease the reaction rate. ias.ac.in Similarly, during the oxidation of the Fast Green FCF dye, linear plots of log k⁰ versus 1/D with negative slopes supported the participation of two dipoles in the rate-determining step. longdom.org

The following table illustrates the effect of solvent composition on the rate of oxidation of benzyl n-propyl ether by this compound.

| % CH₃COOH (v/v) | % H₂O (v/v) | k_obs × 10⁴ s⁻¹ |

|---|---|---|

| 60 | 40 | 7.43 |

| 70 | 30 | 6.02 |

| 80 | 20 | 5.15 |

Data sourced from a study on the oxidation of benzyl ethers, showing a decrease in rate with increasing acetic acid content (decreasing dielectric constant). asianpubs.org

Ionic Strength Effects on Reaction Kinetics and Mechanisms

The effect of ionic strength on the rate of reactions involving this compound provides insight into the nature of the species participating in the rate-determining step. A common method to study this is to vary the concentration of an inert salt, such as sodium perchlorate (B79767) (NaClO₄), in the reaction medium.

For a significant number of reactions catalyzed in acidic media, variations in ionic strength have been found to have a negligible effect on the reaction rate. For example, in the oxidation of chloramphenicol in the presence of perchloric acid, altering the ionic strength of the medium did not change the rate. ias.ac.inresearchgate.net This lack of a salt effect indicates that the rate-determining step involves the interaction of non-ionic species, such as two neutral molecules or a dipole and a neutral molecule. ias.ac.in

Similar observations have been made in other studies:

In the chloride ion-catalyzed oxidation of certain amino acids, the variation of ionic strength had no effect on the rate. rsc.org

During the Ru(III)-catalyzed oxidation of Fast Green FCF dye, altering the ionic strength by adding NaClO₄ produced no change in the reaction rate. longdom.org

The oxidation of propranolol (B1214883) hydrochloride also showed that variations in ionic strength had an insignificant effect on the rate. derpharmachemica.com

This repeated finding across different substrates suggests that for many CBT oxidation reactions, the slow step does not involve the interaction between two ionic species. However, in some cases, such as the oxidation of chloramphenicol in an alkaline medium, the dependence of the rate on ionic strength was noted to be consistent with the proposed mechanism, implying an effect was present and predictable. researchgate.net

The following table demonstrates the typical data reported when ionic strength has no significant effect on the reaction rate.

| [NaClO₄] (mol dm⁻³) | k_obs × 10⁴ s⁻¹ |

|---|---|

| 0.1 | 3.05 |

| 0.2 | 3.08 |

| 0.5 | 3.05 |

Illustrative data based on findings for the oxidation of chloramphenicol in acidic medium, where k_obs remains constant despite changes in ionic strength. ias.ac.in

Kinetics of 1 Chlorobenzotriazole Mediated Reactions

Kinetic Orders and Rate Laws for Oxidation Reactions

The kinetics of oxidation reactions involving 1-Chlorobenzotriazole are characterized by specific dependencies on the concentrations of the reactants and the acidity of the medium.

First-Order Dependence on this compound Concentration

In many oxidation reactions, the rate shows a first-order dependence on the concentration of this compound. asianpubs.orgresearchgate.netchempap.orgasianpubs.orgrsc.orgias.ac.inias.ac.inlongdom.org This is evidenced by linear plots of the logarithm of CBT concentration against time. For instance, in the oxidation of benzyl (B1604629) ethers, the reaction exhibits a first-order dependence on [CBT]. asianpubs.orgasianpubs.org Similarly, the oxidation of chloramphenicol (B1208) in both acidic and alkaline media demonstrates a first-order relationship with respect to the initial concentration of CBT ([CBT]o). researchgate.netias.ac.in The oxidation of diethylamine (B46881) and various amino acids also follows first-order kinetics with respect to [CBT]. chempap.orgrsc.org In the ruthenium chloride-catalyzed oxidation of Fast Green FCF dye, a plot of log k versus log [CBT]₀ yielded a straight line with a slope of 0.94, confirming the first-order dependence on the oxidant. longdom.org

Substrate Dependence and Zero-Order Kinetics in Specific Reactions

The dependence of the reaction rate on the substrate concentration can vary. In certain cases, the reaction is zero-order with respect to the substrate. A notable example is the oxidation of benzyl ethers by CBT in an aqueous acetic acid medium, where the pseudo-first-order rate constant remains constant at different substrate concentrations. asianpubs.orgasianpubs.org The oxidation of chloramphenicol in an acidic medium also shows a zero-order dependence on the substrate concentration. researchgate.netias.ac.in Similarly, in the chlorination of ketones in the presence of a mineral acid like perchloric acid, the reaction is zero-order with respect to the concentration of CBT, suggesting that the enolisation of the ketone is the slow, rate-determining step. ias.ac.inias.ac.in

Conversely, in other reactions, a fractional or first-order dependence on the substrate is observed. For example, the oxidation of chloramphenicol in an alkaline medium shows a fractional order dependence on the substrate concentration. researchgate.net The oxidation of certain amino acids, such as arginine, threonine, and glutamic acid, is first-order with respect to the amino acid concentration. rsc.org The oxidation of other amino acids like glycine (B1666218), alanine, and phenylalanine also exhibits a first-order dependence on the amino acid concentration. nanoient.org

Dependence on Hydrogen Ion Concentration

The concentration of hydrogen ions ([H⁺]) significantly influences the rate of many CBT-mediated reactions. In the oxidation of benzyl ethers, the reaction rate is first-order with respect to [H⁺], as indicated by a linear plot of log k versus log [H⁺] with a unit slope. asianpubs.orgasianpubs.org This suggests that the protonated form of CBT, CBTH⁺, is the active oxidizing species. asianpubs.org

However, in other systems, the dependence on [H⁺] can be fractional or inverse fractional. For the oxidation of chloramphenicol in an acidic medium, a fractional-order dependence on [H⁺] is observed, suggesting the formation of a complex between CBT and H⁺. researchgate.netias.ac.in In contrast, the oxidation of amino acids like arginine, threonine, and glutamic acid shows an inverse fractional order dependence on [H⁺], indicating that H⁺ ions retard the reaction. rsc.org A similar inverse fractional order with respect to [HClO₄] is seen in the oxidation of amino acids such as glycine and alanine. nanoient.org

Temperature Dependence and Activation Parameters

The effect of temperature on the reaction rates of CBT-mediated oxidations provides valuable insights into the energetics of the transition state.

Determination of Activation Energy (Ea)

The activation energy (Ea) for these reactions is determined from the Arrhenius plot of the logarithm of the observed rate constant (log k_obs) versus the reciprocal of the absolute temperature (1/T). For the oxidation of benzyl ethers, a linear Arrhenius plot was obtained, allowing for the calculation of Ea. asianpubs.org In the oxidation of chloramphenicol in an acidic medium, the activation energy was calculated to be 55.8 kJ mol⁻¹. ias.ac.in The activation parameters for the oxidation of various amino acids have also been evaluated. rsc.org

Enthalpy of Activation (∆H‡)

The enthalpy of activation (∆H‡) is another key parameter calculated from the temperature dependence of the reaction rate. For the oxidation of benzyl ethers, ∆H‡ was determined from the kinetic data at different temperatures. asianpubs.org In the case of chloramphenicol oxidation under acidic conditions, the enthalpy of activation was found to be 53.2 kJ mol⁻¹. ias.ac.in The study of amino acid oxidation by CBT also involved the evaluation of their respective activation enthalpies. rsc.org

Table of Activation Parameters for Selected Reactions

| Reaction | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (∆H‡) (kJ/mol) | Reference |

|---|---|---|---|

| Oxidation of Chloramphenicol (acidic) | 55.8 | 53.2 | ias.ac.in |

| Oxidation of Benzyl Ethers | Data calculated from Arrhenius plot | Data calculated | asianpubs.org |

| Oxidation of Amino Acids (Arginine, Threonine, Glutamic Acid) | Evaluated | Evaluated | rsc.org |

Free Energy of Activation (∆G‡)

The free energy of activation (∆G‡) provides insight into the spontaneity of a reaction, representing the energy barrier that must be overcome for a reaction to proceed. In the oxidation of various substrates by this compound, the ∆G‡ values are consistently positive, indicating that the transition states are highly solvated. ias.ac.inderpharmachemica.com

For instance, in the oxidation of the antibiotic chloramphenicol by CBT in an acidic medium, the calculated ∆G‡ is 101 kJ mol⁻¹. ias.ac.in Similarly, the oxidation of propranolol (B1214883) hydrochloride mediated by CBT also exhibits a positive ∆G‡, suggesting a highly solvated transition state. derpharmachemica.com The constancy of ∆G‡ values across a series of related reactions, such as the oxidation of benzyl ethers, supports the operation of a unified mechanism for those reactions. asianpubs.org

Table 1: Free Energy of Activation for this compound Mediated Reactions

| Substrate | Medium | ∆G‡ (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Chloramphenicol | Acidic (HClO₄) | 101 | ias.ac.in |

| Propranolol Hydrochloride | Acidic/Alkaline | Positive value | derpharmachemica.com |

| Benzyl Ethers | Acidic (HClO₄) | Consistent positive values | asianpubs.org |

| Fast Green FCF Dye | Acidic (HCl) with RuCl₃ catalyst | Positive value | longdom.org |

Entropy of Activation (∆S‡)

The entropy of activation (∆S‡) offers information about the degree of order in the transition state compared to the reactants. In many reactions involving this compound, a large negative ∆S‡ is observed. This suggests the formation of a compact and highly organized activated complex with fewer degrees of freedom than the reactants. ias.ac.inderpharmachemica.com

For the oxidation of chloramphenicol, the ∆S‡ is -149 J K⁻¹ mol⁻¹, indicating a more ordered transition state. ias.ac.in A similar trend is seen in the oxidation of propranolol hydrochloride. derpharmachemica.com In the chlorination of aryl ethers, negative ∆S‡ values are also reported, which is attributed to the activated complex being more polar and thus more solvated than the reactants. asianpubs.org

Table 2: Entropy of Activation for this compound Mediated Reactions

| Substrate | Medium | ∆S‡ (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|---|

| Chloramphenicol | Acidic (HClO₄) | -149 | ias.ac.in |

| Propranolol Hydrochloride | Acidic/Alkaline | High negative value | derpharmachemica.com |

| Aryl Ethers | Acetic Acid | Negative values | asianpubs.org |

| Benzyl Ethers | Aqueous Acetic Acid | Negative values | asianpubs.org |

| Fast Green FCF Dye | Acidic (HCl) with RuCl₃ catalyst | Positive value | longdom.org |

Catalytic Effects in this compound Mediated Reactions

Chloride Ion Catalysis

In certain reactions, the presence of chloride ions can enhance the rate of reaction. For example, in the chlorination of ketones, the addition of chloride ions increases the reaction rate. This is attributed to the formation of more reactive chlorinating species.

Ruthenium Chloride Catalysis

Ruthenium(III) chloride (RuCl₃) has been shown to be an effective catalyst in oxidation reactions involving this compound. For instance, the oxidation of the dye Fast Green FCF by CBT in an acidic medium is significantly accelerated by the presence of RuCl₃. longdom.orgresearchgate.net The reaction exhibits a first-order dependence on the concentration of the Ru(III) catalyst. longdom.orgresearchgate.net The catalytic activity of ruthenium complexes often involves their ability to facilitate electron transfer processes. uliege.be In some cases, the catalytic cycle may involve different oxidation states of ruthenium.

Deuterium Isotope Effects in this compound Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.org In reactions involving this compound, the solvent isotope effect has been studied by comparing reaction rates in H₂O and D₂O.

In the oxidation of chloramphenicol in an acidic medium, the reaction rate was found to increase in D₂O (k(D₂O)/k(H₂O) > 1), which is consistent with D₃O⁺ being a stronger acid than H₃O⁺. ias.ac.inmdpi.com This observation supports a mechanism where the protonation of CBT is a key step. ias.ac.in A similar solvent isotope effect was observed in the Ru(III)-catalyzed oxidation of Fast Green FCF, again indicating the involvement of a protonated species in the reaction mechanism. longdom.org The absence of a significant primary kinetic isotope effect upon deuteration of the substrate can indicate that the C-H bond cleavage is not the rate-limiting step. researchgate.net

Applications of 1 Chlorobenzotriazole in Organic Synthesis

Oxidation Reactions using 1-Chlorobenzotriazole

This compound has demonstrated considerable utility as an oxidant for a range of functional groups, facilitating transformations under mild conditions and often in high yields rsc.org.

This compound efficiently oxidizes both primary and secondary alcohols to their corresponding carbonyl compounds, such as aldehydes and ketones. The reaction typically proceeds exothermically after a brief induction period when equimolar amounts of the alcohol and this compound are warmed together, either neat or in solvents like dichloromethane (B109758), carbon tetrachloride, or benzene (B151609) rsc.org. This method provides a high-yield route to carbonyl compounds under gentle conditions rsc.orgrsc.org. The reduction byproducts, benzotriazole (B28993) and hydrogen chloride, conveniently precipitate as benzotriazole hydrochloride, simplifying product isolation rsc.org.

Table 1: Oxidation of Various Alcohols with this compound rsc.org

| Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) |

|---|---|---|

| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | 92 |

| Propan-2-ol | Acetone | 85 |

| Cyclohexanol | Cyclohexanone | 88 |

| 1-Phenylethanol | Acetophenone | 90 |

The yields reported are based on reactions where equimolar amounts of reactants were used.

The conversion of hydrazo compounds to their corresponding azo derivatives is another significant application of this compound rsc.org. This oxidation occurs rapidly and efficiently under mild conditions. For instance, hydrazobenzene (B1673438) is smoothly oxidized to azobenzene (B91143) in high yield when treated with this compound in dichloromethane rsc.org. The ease of this transformation highlights the utility of this compound as a valuable reagent for this class of reaction rsc.orgrsc.org.

Table 2: Oxidation of Hydrazo Compounds rsc.org

| Substrate (Hydrazo-Compound) | Product (Azo-Compound) | Solvent | Yield (%) |

|---|---|---|---|

| Hydrazobenzene | Azobenzene | Dichloromethane | 96 |

This compound is also effective for the oxidation of 1,1-disubstituted hydrazines rsc.org. The reaction with benzophenone (B1666685) hydrazone is noted to be complex, consuming three equivalents of the oxidant. The initial step involves oxidation to diphenyldiazomethane, which then reacts further with this compound rsc.org. Other examples include the oxidation of 1-amino-4,5-diphenyl-1,2,3-triazole and 1-aminobenzotriazole, which proceed rapidly in the cold rsc.org.

Table 3: Oxidation of Substituted Hydrazines rsc.org

| Substrate (Hydrazine) | Product | Solvent | Yield (%) |

|---|---|---|---|

| 1-Amino-4,5-diphenyl-1,2,3-triazole | 4,5-Diphenyl-1,2,3-triazole | Dichloromethane | 87 |

While direct and specific studies on the oxidation of benzyl ethers using this compound are not extensively detailed in the provided context, the oxidation of benzyl alcohol to benzaldehyde is highly efficient rsc.org. The oxidation of alcohols is a fundamental transformation, and reagents that oxidize primary alcohols to aldehydes are of significant interest in organic synthesis nih.govlibretexts.org. The conversion of benzyl ethers to aldehydes typically involves the oxidation of the benzylic methylene (B1212753) carbon nih.gov. Given the demonstrated efficacy of this compound in oxidizing benzyl alcohol, it is a plausible reagent for the oxidative cleavage of benzyl ethers to yield benzaldehydes, a common transformation in synthetic chemistry.

Oxidative decarboxylation of α-hydroxy acids is a key transformation in organic synthesis and biological systems, converting the acid to a carbonyl compound with one less carbon atom. This process can be achieved using various oxidizing agents. While specific examples utilizing this compound were not found, the reaction often proceeds through the oxidation of the alcohol group followed by decarboxylation. For instance, iron(II) complexes of α-hydroxy acids have been shown to undergo oxidative decarboxylation upon exposure to oxygen nih.gov. This transformation is crucial in the biosynthesis of certain antibiotics nih.gov. The development of metal-free methods for this reaction, such as using tert-butyl hydrogen peroxide, highlights the ongoing interest in this area rsc.org.

This compound has been investigated as an oxidant for the cleavage of complex organic molecules, such as pharmaceuticals.

Propranolol (B1214883) Hydrochloride : The kinetics of the oxidative cleavage of Propranolol hydrochloride by this compound has been studied in both acidic and basic mediums. Propranolol hydrochloride is a beta-blocker used for treating various cardiovascular conditions derpharmachemica.comderpharmachemica.com. The reaction progress can be monitored spectrophotometrically derpharmachemica.comderpharmachemica.comresearchgate.net. The studies provide insight into the reaction mechanism and the factors influencing the rate of oxidation derpharmachemica.comderpharmachemica.com.

Chloramphenicol (B1208) : The kinetics of oxidation of the antibiotic Chloramphenicol by this compound has been investigated in an acidic medium ias.ac.inresearchgate.net. The reaction shows a first-order dependence on the concentration of this compound and is zero-order with respect to the concentration of Chloramphenicol ias.ac.inresearchgate.net. An aldehyde has been identified as an oxidation product of Chloramphenicol in other oxidative methods ias.ac.in. These kinetic studies are crucial for understanding the degradation pathways of pharmaceuticals ias.ac.in.

Oxidation of Amines (e.g., Diethylamine)

The oxidation of amines is a fundamental transformation in organic synthesis, and this compound has been demonstrated to be an effective reagent for this purpose. A kinetic study on the oxidation of diethylamine (B46881) with this compound in aqueous acetic acid, in the presence of perchloric acid, revealed that the reaction follows second-order kinetics and is uncatalyzed by acid. nih.gov The study compared the reactivity of this compound with its substituted analogues, 1-chloro-4-nitrobenzotriazole and 1,4,5,6,7-pentachlorobenzotriazole, and found that the rates and activation parameters did not differ significantly, suggesting a common oxidation mechanism. nih.gov The presence of electron-withdrawing groups in the substituted chlorobenzotriazoles led to a slight increase in the oxidation rates. nih.gov

The proposed mechanism suggests that the predominant role of this compound involves an initial one-electron abstraction from the amine, followed by a product-determining deprotonation of the resulting aminium radical. researchgate.net

Table 1: Kinetic Data for the Oxidation of Diethylamine by Substituted 1-Chlorobenzotriazoles

| Oxidant | Second-Order Rate Constant (k₂) [dm³ mol⁻¹ s⁻¹] |

| This compound (CBT) | Data not explicitly provided in the abstract |

| 1-Chloro-4-nitrobenzotriazole (NCBT) | Slightly higher than CBT |

| 1,4,5,6,7-Pentachlorobenzotriazole (PCBT) | Slightly higher than CBT |

| Note: The study mentions that the rates of oxidation by NCBT and PCBT are slightly higher than that of CBT due to the presence of electron-withdrawing groups. nih.gov |

Oxidation of Amino Acids (e.g., Arginine, Threonine, Glutamic Acid)

This compound has been employed as an oxidant for various amino acids. A kinetic and mechanistic study investigated the chloride ion-catalyzed oxidation of arginine, threonine, and glutamic acid by this compound in the presence of perchloric acid. nbinno.com The reactions exhibited first-order dependence on both [CBT] and [amino acid], and a fractional order dependence on [Cl⁻]. nbinno.com Interestingly, the reaction was retarded by H⁺ ions, showing an inverse fractional order dependence. nbinno.com The study also noted that varying the ionic strength or adding the reaction product (benzotriazole) had no effect on the reaction rate, while a decrease in the dielectric constant of the medium increased the rate. nbinno.com

The stoichiometry of the reaction was determined to be 2 moles of this compound required to oxidize 1 mole of the amino acid. nih.gov The primary oxidation products were identified as carboxylic acid, ammonia, and carbon dioxide. nih.gov

Table 2: Kinetic Parameters for the Oxidation of Amino Acids by this compound

| Amino Acid | Order of Reaction with respect to [CBT] | Order of Reaction with respect to [Amino Acid] | Order of Reaction with respect to [Cl⁻] | Effect of [H⁺] |

| Arginine | 1 | 1 | Fractional | Inverse Fractional |

| Threonine | 1 | 1 | Fractional | Inverse Fractional |

| Glutamic Acid | 1 | 1 | Fractional | Inverse Fractional |

| Source: nbinno.com |

Oxidation of Dyes (e.g., Fast Green FCF Dye)

The oxidative degradation of synthetic dyes is an important area of research for environmental remediation. This compound has been investigated as an oxidizing agent for the triphenylmethane (B1682552) dye, Fast Green FCF. The kinetics of this oxidation have been studied under both alkaline and acidic conditions.

In an alkaline medium (NaOH), the reaction showed a pseudo-first-order dependence on the dye concentration, a first-order dependence on the this compound concentration, and a fractional-order dependence on the hydroxide (B78521) ion concentration. The addition of the reduced product, benzotriazole, resulted in an inverse fractional order dependence on its concentration.

In an acidic medium, with ruthenium(III) chloride as a catalyst, the reaction exhibited a pseudo-first-order rate with respect to the dye and a first-order dependence on this compound, H⁺ ions, and the Ru(III) catalyst. In this catalyzed reaction, the addition of the reduced product had a negligible effect on the rate. LC-MS analysis of the reaction products in the acidic medium identified sodium 3-hydroxybenzenesulfonate and sodium 3-(2-(3-(4-(ethyl(3-sulfobenzyl)amino)benzoyl)phenyl)butyl) benzenesulfonate (B1194179) as the oxidation products.

Table 3: Kinetic Data for the Oxidation of Fast Green FCF Dye by this compound

| Condition | Order w.r.t. [Fast Green FCF] | Order w.r.t. [CBT] | Order w.r.t. [OH⁻] / [H⁺] & [Ru(III)] | Effect of Reduced Product [BTA] |

| Alkaline Medium | Pseudo-first order | First order | Fractional order w.r.t. [OH⁻] | Inverse fractional order |

| Acidic Medium (RuCl₃ catalyzed) | Pseudo-first order | First order | First order w.r.t. [H⁺] and [Ru(III)] | Negligible effect |

| Source: |

Chlorination and Halogenation Reactions Mediated by this compound

This compound serves as a convenient and highly efficient reagent for chlorination reactions. It is particularly effective for the nuclear chlorination of carbazole (B46965) and its derivatives, with reactions proceeding to completion at ambient temperatures and affording high yields. The degree of chlorination—mono-, di-, or tetra-chlorination—can be controlled by adjusting the molar ratio of the reagents.

The chemistry of this compound is dominated by the positive-halogen character of the chlorine atom, which allows it to participate in various halogenation reactions. Halogenation reactions involve the replacement of one or more hydrogen atoms in an organic compound with a halogen atom (fluorine, chlorine, bromine, or iodine). Depending on the substrate, these reactions can proceed through different mechanisms, such as free radical processes for saturated hydrocarbons, addition reactions for unsaturated compounds, and electrophilic substitution for aromatic compounds. For aromatic halogenations, a Lewis acid catalyst is often required to enhance the electrophilicity of the halogen.

Synthesis of Heterocyclic Compounds

Synthesis of Indanone Derivatives

While specific methods for the direct synthesis of indanone derivatives using this compound as a primary reagent are not detailed in the available research, the purity of this compound is highlighted as a critical factor in such downstream applications. Trace impurities in the reagent could interfere with the synthesis of indanone derivatives, leading to reduced yields or the formation of unwanted by-products. Indanone and its derivatives are recognized as versatile scaffolds with a wide range of pharmacological properties.

Synthesis of Nitrile Oxides from Aldoximes

This compound provides a convenient and efficient method for the synthesis of nitrile oxides from aldoximes. The reaction is typically carried out in dichloromethane at room temperature and proceeds rapidly, often within minutes, to afford nitrile oxides in nearly quantitative yields. This method is advantageous due to its simple reaction and work-up procedures. The precipitated 1H-benzotriazole hydrochloride can be removed by filtration, and any remaining traces in the filtrate can be washed away with a dilute aqueous sodium hydroxide solution, yielding the pure nitrile oxide.

Nitrile oxides are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the preparation of five-membered heterocyclic compounds like isoxazolines and isoxazoles. While the use of this compound for in-situ generation of nitrile oxides in the presence of olefins can be limited due to its reactivity with both the aldoxime and the olefin, it has been successfully applied in intramolecular nitrile oxide cycloaddition (INOC) reactions.

Table 4: Synthesis of Nitrile Oxides from Aldoximes using this compound

| Aldoxime Reactant | Product | Reaction Conditions | Yield |

| 2,6-Dichlorobenzaldoxime | 2,6-Dichlorobenzonitrile oxide | Dichloromethane, room temperature, 5 min | Nearly quantitative |

| 2,4,6-Trimethylbenzaldoxime | 2,4,6-Trimethylbenzonitrile oxide | Dichloromethane, room temperature, 5 min | Nearly quantitative |

| 2-Allyloxybenzaldoxime | Corresponding isoxazoline (B3343090) (via INOC) | Dichloromethane | Good |

| Source: |

Ring Closure Reactions (e.g., of Triarylformazans to Tetrazolium Salts)

This compound serves as an effective oxidizing agent for the oxidative ring closure of 1,3,5-triarylformazans to produce 2,3,5-triaryl-2H-tetrazolium chlorides. This reaction provides a valuable method for synthesizing tetrazolium salts, which have widespread applications in various fields of chemistry and biology.

The process involves treating triarylformazans with this compound in an organic solvent, such as benzene. The reaction mixture is typically heated to reflux, leading to a color change and the precipitation of the desired tetrazolium salt. This method has been shown to produce good yields, generally ranging from 70% to 97%. The efficiency of the reaction can be influenced by the electronic nature of the substituents on the aryl rings of the formazan. Optimal results are often achieved when the C-aryl ring contains an electron-donating group and the N-aryl rings contain electron-accepting groups.

This synthetic approach offers an improvement over methods that use oxidizing agents like mercuric oxide or lead tetraacetate. This compound is a stable, solid reagent, which allows for easy handling and precise control over the stoichiometry of the reaction.

Formation of Disulfides

This compound is a key reagent in the synthesis of both unsymmetrical and symmetrical disulfides, offering methodologies that align with the principles of green chemistry.

A significant application of this compound is in the efficient one-pot synthesis of unsymmetrical disulfides. organic-chemistry.orgnih.gov This method avoids the use of harsh and toxic oxidizing agents often required in traditional disulfide synthesis. organic-chemistry.orgacs.org The procedure is initiated by reacting a thiol (R¹SH) with this compound at a low temperature, typically -78 °C, in a solvent like dichloromethane (DCM). organic-chemistry.orgnih.gov This step yields a benzotriazolated thiol intermediate (R¹SBt) with minimal formation of the symmetrical disulfide (R¹SSR¹). organic-chemistry.orgnih.gov

Following the formation of this intermediate, a second, different thiol (R²SH) is introduced to the reaction mixture. This subsequent reaction produces the target unsymmetrical disulfide (R¹SSR²). organic-chemistry.org The methodology has been successfully applied to synthesize a variety of disulfides, including aromatic-aromatic, aromatic-aliphatic, and aliphatic-aliphatic types. organic-chemistry.org The order of thiol addition and the use of additives such as benzotriazole (BtH) can be optimized to improve yields. organic-chemistry.org

The table below illustrates the versatility of this method with various thiols.

| R¹SH | R²SH | Product (R¹SSR²) | Yield (%) |

| p-Methoxybenzenethiol | 1-Propanethiol | 1-(p-Methoxyphenyl)-2-propyldisulfane | 85 |

| p-Methylbenzenethiol | 1-Propanethiol | 1-(p-Tolyl)-2-propyldisulfane | 82 |

| Benzenethiol | 1-Propanethiol | 1-Phenyl-2-propyldisulfane | 78 |

| 1-Propanethiol | t-Butanethiol | 1-(t-Butyl)-2-propyldisulfane | 60 |

Data compiled from studies on the one-pot synthesis of unsymmetrical disulfides.

While the one-pot method is designed to minimize the formation of symmetrical disulfides, this compound can also be employed for their synthesis. nih.gov The oxidation of a single thiol species with this compound leads to the formation of a symmetrical disulfide. A continuous flow method has been developed for the synthesis of both symmetrical and asymmetrical disulfides using this compound as the oxidant, achieving high yields. thieme-connect.com This approach demonstrates the versatility of the reagent in controlling the outcome of the disulfide formation reaction. thieme-connect.com

The synthesis of disulfides using this compound exhibits several characteristics that align with the principles of green chemistry. nih.gov

Waste Prevention : The one-pot nature of the unsymmetrical disulfide synthesis reduces waste by minimizing intermediate purification steps. organic-chemistry.org

Atom Economy : The reaction efficiently incorporates the thiol components into the final product.

Use of Less Hazardous Chemicals : This method avoids the use of highly toxic and harsh oxidizing agents like bromine (Br₂), thionyl chloride (SOCl₂), and sulfuryl chloride (SO₂Cl₂), which are common in other disulfide synthesis procedures. acs.org

Role as a Protective Agent in Peptide Synthesis

In the context of peptide synthesis, the primary application of this compound is not as a traditional protecting group for amino acid functionalities. Protecting groups are moieties used to temporarily block reactive sites like α-amino or side-chain functional groups to prevent unwanted side reactions during peptide bond formation. creative-peptides.combiosynth.com

Instead, the utility of this compound in peptide chemistry is linked to its role in the formation of disulfide bonds between cysteine residues. researchgate.net The synthesis of peptides containing disulfide bridges, such as conotoxins, can be facilitated by methodologies that form these crucial linkages. researchgate.net The ability of this compound to efficiently create disulfide bonds under mild conditions makes it a valuable tool for the synthesis of complex peptides and proteins where these bonds are essential for structural integrity and biological function. While benzotriazole derivatives are common in peptide coupling reagents, the specific role of this compound is centered on its oxidative capacity for disulfide bridge formation rather than as a protecting agent. researchgate.net The purity of this compound is critical, as impurities can interfere with downstream reactions, including peptide bond formation. nbinno.com

Theoretical and Computational Studies of 1 Chlorobenzotriazole

Molecular Orbital Analysis of 1-Chlorobenzotriazole Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental model used to explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The chemical behavior of this compound is largely dictated by the electrophilic or "positive-halogen" character of its chlorine atom, which makes it an effective oxidizing and chlorinating agent. rsc.org

A molecular orbital analysis rationalizes this reactivity:

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of this compound is expected to be predominantly localized along the N-Cl bond. This low-energy unoccupied orbital can readily accept electrons from a nucleophile. youtube.com A significant orbital coefficient on the chlorine atom makes it the primary site for nucleophilic attack. This interaction, between the HOMO of a nucleophile and the LUMO of this compound, initiates many of its characteristic reactions, such as the oxidation of alcohols and the reaction with thiols. rsc.orgorganic-chemistry.org

HOMO (Highest Occupied Molecular Orbital): The HOMO is generally associated with the molecule's ability to donate electrons. taylorandfrancis.com In related benzotriazole (B28993) systems, the HOMO is often situated on the benzotriazole ring moiety. This suggests that while the N-Cl bond is the center of electrophilicity, the aromatic system provides the stable scaffold for the molecule's reactions.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules and mapping out the energetic profiles of reaction pathways. researchgate.netmdpi.com While detailed DFT studies specifically modeling the reaction pathways of this compound are not extensively published, its known reactions provide clear mechanisms that can be elucidated with this approach.

A prime example is the synthesis of unsymmetrical disulfides, which proceeds via a two-step, one-pot sequence. organic-chemistry.orgnih.gov

Step 1: Formation of Sulfenyl Benzotriazole Intermediate: A thiol (R¹SH) acts as a nucleophile, attacking the electrophilic chlorine atom of this compound (BtCl). This reaction forms a benzotriazolated thiol intermediate (R¹SBt) and hydrochloric acid.

Reaction: R¹SH + BtCl → R¹SBt + HCl

Step 2: Nucleophilic Substitution: A second, different thiol (R²SH) is introduced. It attacks the sulfur atom of the R¹SBt intermediate, displacing the benzotriazole anion (which is a good leaving group) to form the unsymmetrical disulfide (R¹SSR²).

Reaction: R¹SBt + R²SH → R¹SSR² + BtH

DFT calculations would be instrumental in modeling this pathway by determining the geometries of the reactants, the R¹SBt intermediate, and the products. Furthermore, recent research has identified this compound as the primary product from the chlorination of the micropollutant benzotriazole in water disinfection processes. chemrxiv.org This study highlights its unexpected reactivity, where it can act as a "free chlorine reservoir," leading to the formation of disinfection by-products. DFT calculations could provide critical insights into the mechanisms governing this behavior, explaining its stability and ability to transfer chlorine to other organic matter. chemrxiv.org

Computational Modeling of Transition States and Activation Barriers

For a chemical reaction to occur, reactants must pass through a high-energy transition state. mit.edu Computational chemistry allows for the precise location of these transition states, which are first-order saddle points on the potential energy surface, and the calculation of the activation energy (the energy barrier that must be overcome). ucsb.edu

In the context of this compound's reactions, computational modeling can quantify the energy profiles of proposed mechanisms. For the reaction with a thiol, for instance, key transition states to be modeled would include:

TS1: The transition state for the initial nucleophilic attack of the thiol's sulfur atom on the chlorine atom of this compound.

TS2: The transition state for the subsequent attack of the second thiol on the sulfur atom of the R¹SBt intermediate.

Calculating the activation barriers (ΔG‡) for these steps would confirm the favorability of the proposed pathway. It would also allow for comparison with alternative, competing pathways, such as the direct formation of a symmetrical disulfide (R¹SSR¹). Machine learning-based models are also emerging as a rapid alternative to traditional quantum chemistry methods for predicting transition state structures. mit.edu While specific calculations for this compound are not prominent in the literature, the methodology is well-established and could be applied to rationalize its reactivity, selectivity, and reaction kinetics under various conditions.

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. zsmu.edu.ua Although QSAR studies focusing specifically on this compound derivatives are scarce, numerous studies have been performed on derivatives of the parent benzotriazole scaffold, providing valuable insights into how structural modifications influence their function.

3D-QSAR for Monoacylglycerol Lipase (MAGL) Inhibitors: A 3D-QSAR study was conducted on a series of benztriazol-1-yl carboxamide derivatives to understand their inhibitory activity against Monoacylglycerol lipase (MAGL), a therapeutic target. The study developed a pharmacophore model identifying key structural features for activity. The resulting model showed strong statistical significance, indicating its predictive power for designing new, more potent inhibitors.

| Model Parameter | Value | Description |

| r² | 0.9228 | Coefficient of determination, indicating a good fit of the model to the training data. |

| q² | 0.871 | Cross-validated correlation coefficient, indicating good predictive ability. |

| PLS factors | 4 | Number of partial least squares components used in the model. |

Data sourced from a 3D-QSAR study on benztriazol-1-yl carboxamide derivatives. acs.org

QSAR for Antifungal Activity: A QSAR analysis of 1-(phenoxymethyl)benzotriazole derivatives was performed to correlate their structures with antifungal activity against several fungal species. The study found that the activity could be described by a parabolic function of electronic (σ), steric (Es), and hydrophobic (π) parameters, along with a hydrogen bonding (HB) term. This allows for the prediction of optimal substituent properties for maximum fungicidal effect. libretexts.org

3D-QSAR for Environmental Properties: The environmental impact of benzotriazole ultraviolet stabilizers (BUVSs) has also been investigated using QSAR. A 3D-QSAR model was built to study the combined effect of bioenrichment and biodegradation. The model was successfully used to design ten derivative molecules with predicted reduced enrichment ability and enhanced degradability, demonstrating the utility of QSAR in creating more environmentally friendly chemicals. taylorandfrancis.com

These studies collectively show that the benzotriazole scaffold is a versatile platform whose biological and environmental properties can be effectively tuned by modifying its substituents. QSAR models serve as a crucial predictive tool in guiding the synthesis of new derivatives with desired activities, from drug candidates to environmentally benign industrial chemicals.

Analytical Methodologies for 1 Chlorobenzotriazole and Its Reaction Products

Spectrophotometric Methods for Kinetic Studies

Spectrophotometry is a widely used technique for studying the kinetics of reactions involving 1-chlorobenzotriazole, which is a versatile oxidizing agent. ias.ac.in By monitoring the change in absorbance of a reactant or product over time at a specific wavelength, the rate of reaction can be determined. Kinetic studies are often performed under pseudo-first-order conditions to simplify the rate law determination. researchgate.net

For instance, the kinetics of the oxidation of various substrates by this compound have been investigated spectrophotometrically. In the oxidation of chloramphenicol (B1208) by CBT in an acidic medium, the reaction was monitored by following the disappearance of CBT. The study revealed first-order kinetics with respect to CBT and zero-order with respect to chloramphenicol. ias.ac.in The effect of variables such as temperature, acid concentration, and solvent composition on the reaction rate provides insights into the reaction mechanism. ias.ac.inresearchgate.net

Similarly, the oxidation of the dye Fast Green FCF by this compound in the presence of a catalyst was studied spectrophotometrically at a maximum wavelength (λmax) of 625 nm. researchgate.net Such studies are essential for understanding the mechanistic pathways of CBT reactions.

Table 1: Parameters from Spectrophotometric Kinetic Studies of this compound Reactions

| Substrate | Medium | Kinetic Order w.r.t. [CBT] | Kinetic Order w.r.t. [Substrate] | Additional Findings | Reference |

| Chloramphenicol | HClO4 | First-order | Zero-order | Rate is dependent on H+ concentration. ias.ac.in | ias.ac.in |

| Chloramphenicol | Alkaline | First-order | Fractional-order | Rate is retarded by the addition of benzotriazole (B28993). researchgate.net | researchgate.net |

| Diazepam | HClO4 | First-order | Fractional-order | A negative entropy of activation was observed. researchgate.net | researchgate.net |

| Fast Green FCF | HCl | First-order | Pseudo-first-order | The reaction is also first-order with respect to [H+] and [Ru(III)] catalyst. researchgate.net | researchgate.net |

Chromatographic Techniques for Product Analysis (e.g., LC-MS)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its reaction products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used, often coupled with mass spectrometry (MS) for definitive identification. nbinno.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing benzotriazole derivatives in various matrices. nih.gov For instance, a method for the simultaneous determination of several benzotriazoles and benzothiazoles in aqueous samples was developed using solid-phase extraction followed by LC-MS/MS. This technique provides high selectivity and sensitivity, with limits of quantification (LOQs) in the low ng/mL range. nih.gov The analysis of phenolic benzotriazoles in plasma has also been achieved using LC-MS/MS, demonstrating its applicability to complex biological samples. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for volatile or derivatized analytes. An ultrasound-assisted emulsification microextraction followed by GC-MS has been developed for the simultaneous determination of low molecular weight benzotriazoles, including 5-chlorobenzotriazole (B1630289), in wastewater. nih.gov

Table 2: Examples of Chromatographic Methods for Benzotriazole Derivative Analysis

| Analyte(s) | Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Benzotriazoles and Benzothiazoles | LC-MS/MS | Aqueous matrices | - | 0.002–0.29 ng/mL | nih.gov |

| Phenolic Benzotriazoles | LC-MS/MS | Rat plasma | ≤ 1.2 ng/mL | ≤ 5.0 ng/mL | nih.gov |

| Low molecular weight Benzotriazoles | GC-MS | Wastewater | 0.001–0.035 µg/L | 0.003–0.116 µg/L | nih.gov |

These techniques are crucial in quality assurance during the manufacturing of this compound to ensure high purity, typically a minimum of 99.0% assay for pharmaceutical applications. nbinno.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including this compound and its derivatives. nbinno.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of molecular structure.

The ¹H NMR spectrum of the parent compound, 1H-benzotriazole, shows characteristic signals for the aromatic protons. chemicalbook.com For substituted benzotriazoles, such as 5-chlorobenzotriazole, the chemical shifts and coupling constants of the aromatic protons are altered, providing information about the position of the substituent. chemicalbook.com For example, in the ¹H NMR spectrum of 5-chlorobenzotriazole in DMSO-d₆, distinct signals are observed for the protons on the benzene (B151609) ring. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzotriazole ring system are characteristic and can be used to confirm the structure. chemicalbook.com The study of nitrobenzotriazoles using multinuclear NMR (¹H, ¹³C, and ¹⁵N) showcases the power of this technique in determining the structure and tautomeric forms of benzotriazole derivatives. nih.gov

Table 3: Representative ¹H NMR Chemical Shift Data for Benzotriazole Derivatives